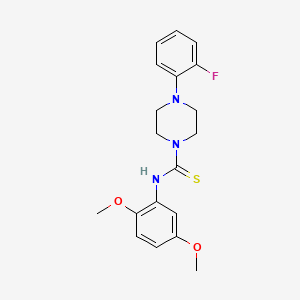

N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxyphenyl group and a 2-fluorophenyl group, along with a carbothioamide functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

Substitution with 2,5-Dimethoxyphenyl Group: The piperazine core is then reacted with 2,5-dimethoxybenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 2,5-dimethoxyphenyl group.

Introduction of 2-Fluorophenyl Group: The intermediate product is further reacted with 2-fluorobenzyl chloride under similar conditions to attach the 2-fluorophenyl group.

Formation of Carbothioamide Group: Finally, the compound is treated with thiocarbonyldiimidazole to introduce the carbothioamide functional group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated derivatives.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

作用机制

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

相似化合物的比较

Similar Compounds

- N-(2,5-dimethoxyphenyl)-4-(2-chlorophenyl)piperazine-1-carbothioamide

- N-(2,5-dimethoxyphenyl)-4-(2-bromophenyl)piperazine-1-carbothioamide

- N-(2,5-dimethoxyphenyl)-4-(2-methylphenyl)piperazine-1-carbothioamide

Uniqueness

N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, potentially leading to distinct pharmacological properties compared to its analogs.

生物活性

N-(2,5-Dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H21FN2O4S

- Molecular Weight : 380.43 g/mol

- CAS Number : 681844-72-4

The compound features a piperazine core substituted with a 2,5-dimethoxyphenyl group and a 2-fluorophenyl moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar piperazine structures exhibit significant anticancer properties. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines, including colon carcinoma HCT-15 and others. The presence of electron-donating groups like methoxy enhances cytotoxicity, as seen in related compounds with similar structural motifs .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-15 | 1.61 ± 1.92 |

| Compound B | A-431 | < 1.00 |

| This compound | TBD | TBD |

Monoamine Oxidase Inhibition

The compound's structural features suggest potential activity as a monoamine oxidase (MAO) inhibitor. Similar compounds have been evaluated for their inhibitory effects on MAO-A and MAO-B. For example, a related piperazine derivative demonstrated potent MAO-B inhibition with an IC50 value of 0.013 µM .

Anticonvulsant Activity

Compounds with piperazine frameworks have also been investigated for anticonvulsant properties. The SAR analysis indicates that modifications in the phenyl rings can significantly affect anticonvulsant efficacy .

Case Studies and Research Findings

- Anticancer Studies : A study investigating the anticancer potential of various piperazine derivatives found that specific substitutions at the phenyl rings could enhance the overall cytotoxicity against cancer cell lines. The study highlighted the importance of electron-donating groups in increasing the activity against tumor cells .

- MAO Inhibition : Another research article focused on the design of piperazine-based compounds as selective MAO-B inhibitors. The findings suggested that certain substitutions led to enhanced inhibitory activities, indicating that this compound may possess similar properties .

- Neuropharmacological Effects : The influence of this compound on neurotransmitter systems has been explored in various models, suggesting potential applications in treating neurodegenerative disorders due to its interaction with monoamine pathways .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide?

The synthesis typically involves multi-step reactions starting with substituted aniline derivatives. For example:

- Step 1 : Formation of the piperazine core via nucleophilic substitution between 2-fluoroaniline and piperazine derivatives under basic conditions (e.g., DBU or triethylamine) .

- Step 2 : Introduction of the carbothioamide group via reaction with thiocarbonylating agents (e.g., di(1H-imidazol-1-yl)methanethione) in solvents like THF or DCM .

- Purification : Reversed-phase column chromatography (e.g., acetonitrile/water gradients) is commonly used to isolate the final product .

Key considerations : Optimizing reaction temperature (40–70°C) and solvent polarity improves yield. Yields often range from 26% to 44% in small-scale syntheses .

Q. How is the compound characterized structurally, and what analytical techniques are employed?

Structural confirmation relies on:

- NMR Spectroscopy : 1H and 13C NMR identify substituent integration and electronic environments (e.g., aromatic protons at δ 6.40–7.20 ppm, piperazine signals at δ 3.32–4.05 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 395.45 for C18H20F3N5S) .

- FTIR : Confirms functional groups (e.g., C=O at 1784 cm−1, C-S at 1386 cm−1) .

Advanced Tip : X-ray crystallography can resolve conformational ambiguities in the piperazine-carbothioamide backbone .

Q. What preliminary biological assays are used to screen this compound?

- Antioxidant Activity : DPPH radical scavenging and iron chelation assays (IC50 values compared to standards like gallic acid) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF7, U373) to determine IC50 values (e.g., 74.6–97.5 µg/mL for nanoparticle-conjugated derivatives) .

- Enzyme Inhibition : PLA2 inhibition via indirect hemolytic assays, measuring % inhibition at varying concentrations .

Data Interpretation : Low IC50 values indicate potent activity but require validation against false positives (e.g., aggregation artifacts).

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action against PLA2?

- Target Selection : The PLA2 active pocket (PDB ID: 1POD) includes residues Leu2, His48, and Cys45.

- Docking Parameters : Grid box dimensions (14×10×12 Å) centered on the catalytic site, with AutoDock Vina for binding affinity calculations .

- Key Interactions : Hydrophobic interactions with Phe5 and hydrogen bonds with Lys69 are critical for inhibition (ΔG ≈ -8.2 kcal/mol) .

Contradiction Resolution : Discrepancies between in silico predictions and in vitro IC50 values may arise from solvent effects or protein flexibility. Use molecular dynamics simulations to refine models .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact bioactivity?

- Case Study : Replacing the 2-fluorophenyl group with a 4-sulfamoylphenyl moiety increases PLA2 inhibition (IC50 ↓ 30%) due to enhanced hydrogen bonding .

- Electron-Withdrawing Groups : Fluorine atoms improve metabolic stability but may reduce cell permeability due to increased polarity .

Experimental Design : Synthesize analogs via parallel synthesis and compare logP values (e.g., XLogP ≈ 3.4 for the parent compound) to correlate hydrophobicity with activity .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Hypothesis : Variability in IC50 (e.g., 88.6 µg/mL for MCF7 vs. 74.6 µg/mL for U373) may stem from differences in membrane transporters or efflux pumps .

- Methodology :

- Perform ATPase assays (e.g., P-gp inhibition).

- Use CRISPR knockouts of ABC transporters to isolate resistance mechanisms.

- Validation : Cross-reference with transcriptomic data (e.g., PHGDH expression levels in PHGDH-dependent cancers) .

Q. How are nanoparticle conjugates (e.g., chitosan-silver NPs) optimized for enhanced delivery?

- Synthesis : Sonication of the compound with chitosan-AgNO3 mixtures (3 h, 30°C) yields spherical nanoparticles (size ≈ 50 nm via TEM) .

- Characterization : UV-Vis (SPR band at 424 nm) and SEM confirm dispersion and morphology .

- Biological Advantage : NPs improve bioavailability (e.g., 2-fold increase in PLA2 inhibition vs. free compound) by enhancing cellular uptake .

Pitfalls : Aggregation during storage can reduce efficacy. Use lyophilization with trehalose to stabilize NPs .

属性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2S/c1-24-14-7-8-18(25-2)16(13-14)21-19(26)23-11-9-22(10-12-23)17-6-4-3-5-15(17)20/h3-8,13H,9-12H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGCGDYRLRBPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。